molecular formula C13H23NO5 B2496361 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid CAS No. 231622-00-7

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid

Cat. No.: B2496361
CAS No.: 231622-00-7
M. Wt: 273.329
InChI Key: GLJFUACWSFBDNA-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is an organic compound with the molecular formula C13H23NO5. It is a versatile molecule used in various scientific research fields due to its unique structural properties. The compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical synthesis.

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

As a linker in PROTACs, it likely facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

This system is responsible for the degradation of proteins within the cell .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In general, the degradation of a target protein can alter cellular processes and pathways in which the protein is involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the Boc-protected piperidine with methoxyacetic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Large-scale reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid has numerous applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological assays.

    Chemical Biology: The compound is employed in the development of chemical tools for studying protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methoxy)acetic acid
  • 2-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methoxy)acetic acid
  • 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}ethoxy)acetic acid

Uniqueness

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is unique due to the position of the methoxyacetic acid moiety on the piperidine ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-5-10(7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFUACWSFBDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 ml of 50% sodium hydroxide solution and 1 g of butylammonium hydrogen sulphate are added to a solution of 21.5 g of tert-butyl rac 3-hydroxymethyl-piperidine-1-carboxylate [K. Hilpert et al., J. Med. Chem., 37: 3889 (1994); EP 0 468 231] in 200 ml of toluene. The 2-phase mixture is cooled to 15° C. and treated with 30 ml of ethyl bromoacetate while stirring vigorously. After stirring at room temperature for 2.5 hours the reaction mixture is poured on to ice-water and extracted twice with ether. The organic phases are washed 4 times with water. The combined aqueous phases are acidified with concentrated hydrochloric acid and extracted twice with ethyl acetate. The ethyl acetate phases are washed with sodium chloride solution, dried and evaporated. There are obtained 18.3 g of tert-butyl rac-3-carboxymethoxymethyl-piperidine-1-carboxylate as a yellow oil, MS: 273 (M)+.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
butylammonium hydrogen sulphate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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